N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Studies
- Tayade, Shekar, and Shekar (2012) discuss the synthesis of a compound similar to N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, highlighting its significance in pharmaceutical and medicinal chemistry due to its heterocyclic nature, which enhances drug absorption and efficacy. This underscores the potential of such compounds in drug development and industrial applications (Tayade, Shekar, & Shekar, 2012).
Ylide Formation and Applications
- A study by Zotto et al. (2000) on the reaction of similar amines with α-diazo ketones, catalyzed by a ruthenium complex, demonstrates the potential of these compounds in synthesizing novel nitrogen ylides. Such reactions are pivotal in organic chemistry for the formation of complex structures (Zotto et al., 2000).
High Energy Materials
- Research by Rao, Ghule, and Muralidharan (2021) explores the synthesis and characterization of nitrogen-rich compounds, including N,N-dimethyl-1,3,5-triazin-2-amine derivatives. This study highlights the significance of such compounds in the development of insensitive and thermally stable energetic materials (Rao, Ghule, & Muralidharan, 2021).
Novel Mannich Base Derivatives
- Gopi and Dhanaraju (2018) synthesized and characterized novel Mannich base derivatives involving N,N-dimethylamino groups. Their study focused on the potential anti-diabetic and anti-inflammatory activities of these compounds, indicating their relevance in pharmacological research (Gopi & Dhanaraju, 2018).
Functional Modification of Polymers
- Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives similar to N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine. This study demonstrates the potential of such compounds in enhancing the properties of polymers for medical applications (Aly & El-Mohdy, 2015).
5-HT1D Receptor Agonist Properties
- A study by Barf et al. (1996) on the synthesis and testing of derivatives, including N,N-dimethyl substitution, for binding affinities to various receptors, underlines the significance of such compounds in neuropharmacology and drug development (Barf et al., 1996).
Chiral Auxiliary in Catalysis
- Sudo and Saigo (1997) discuss the conversion of cis-2-amino-3,3-dimethyl-1-indanol into a phosphorus-containing oxazoline, highlighting the use of similar compounds as ligands in palladium-catalyzed enantioselective reactions. This research is significant in asymmetric synthesis and catalysis (Sudo & Saigo, 1997).
Synthesis of Novel Compounds
- Noubade, Prasad, Kumar, and Udupi (2009) report on the synthesis of new aromatic amine derivatives, demonstrating the application of N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine analogs in creating new compounds with potential biological activities (Noubade, Prasad, Kumar, & Udupi, 2009).
properties
IUPAC Name |
N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)21(20)17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHDHDWHIWBNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021656 | |
Record name | Promazine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Promazine 5-sulfoxide | |
CAS RN |
146-21-4 | |
Record name | Promazine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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